
Acide 3-chloro-1-méthyl-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with diketones or their equivalents. For compounds similar to "3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid," methods might include hydrazinolysis of chlorinated pyridines followed by cyclization with diethyl maleate and subsequent functional group transformations (Yang Yun-shang, 2010).
Molecular Structure Analysis
X-ray diffraction and computational studies are common for determining the molecular structure of pyrazole derivatives. These analyses provide insights into the compound's conformation, stability, and potential tautomeric forms, essential for understanding its reactivity and interactions (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and functional group transformations. These reactions can be tailored to modify the compound's chemical properties for specific applications. For instance, the introduction of different substituents can significantly alter the compound's electronic properties and reactivity (Isuru R. Kumarasinghe et al., 2009).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting point, solubility, and crystalline structure, are crucial for their practical application. These properties are influenced by the compound's molecular structure and can be studied using various spectroscopic and crystallographic techniques (G. Ganga Reddy et al., 2022).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the compound. Pyrazole derivatives are known for their versatile chemical behavior, which can be exploited in catalysis, synthesis of coordination compounds, and organic synthesis (Duan Yuan-fu, 2011).
Applications De Recherche Scientifique
Recherche pharmaceutique
L’acide 3-chloro-1-méthyl-1H-pyrazole-5-carboxylique est utilisé dans l’industrie pharmaceutique pour la synthèse de divers principes actifs pharmaceutiques (API). Son noyau pyrazole est un motif courant dans de nombreuses molécules médicamenteuses en raison de son mimétisme de la base adénine dans l’ATP, ce qui en fait un échafaudage précieux pour le développement d’inhibiteurs de kinases .
Chimie agricole
Ce composé sert de précurseur dans la synthèse d’herbicides et de fongicides. Le cycle pyrazole peut être fonctionnalisé pour créer des composés qui perturbent la croissance des plantes et des champignons indésirables, contribuant ainsi à l’augmentation des rendements des cultures .
Science des matériaux
En science des matériaux, l’this compound peut être utilisé pour créer de nouveaux polymères ayant des applications potentielles dans la création de matériaux intelligents. Ces matériaux peuvent modifier leurs propriétés en réponse à des stimuli externes tels que la température, la lumière ou le pH .
Catalyse
Le groupe acide carboxylique du composé peut agir comme un ligand dans les réactions catalysées par des métaux, facilitant diverses transformations organiques. Ceci est particulièrement utile pour créer des catalyseurs plus efficaces et sélectifs pour les procédés industriels .
Biochimie
Les chercheurs utilisent ce composé pour étudier l’inhibition enzymatique, en particulier dans les enzymes qui reconnaissent le cycle pyrazole. Il peut aider à comprendre les voies biochimiques et à concevoir des inhibiteurs pour les enzymes impliquées dans les états pathologiques .
Chimie analytique
En raison de sa structure unique, l’this compound peut être utilisé comme standard ou réactif dans des méthodes analytiques telles que la CLHP ou la spectrométrie de masse pour identifier ou quantifier d’autres substances .
Neurosciences
La capacité du composé à franchir la barrière hémato-encéphalique en fait un candidat pour le développement de médicaments du système nerveux central (SNC). Il peut être modifié pour créer des molécules qui ciblent les voies neurologiques .
Sciences de l’environnement
En sciences de l’environnement, les dérivés de ce composé peuvent être utilisés pour créer des capteurs de détection de polluants ou de toxines. La réactivité du cycle pyrazole avec divers facteurs environnementaux peut conduire au développement de méthodes de détection sensibles .
Mécanisme D'action
Target of Action
A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor .
Mode of Action
It’s worth noting that a pyrazole derivative exhibited high anti-rice blast activity without any significant antimicrobial activity . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Related compounds have been shown to impact the dao pathway , which plays a crucial role in the metabolism of D-amino acids.
Result of Action
Related compounds have been shown to protect dao cells from oxidative stress induced by d-serine .
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKGTUGORXMNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596987 | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173841-02-6 | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) exert its effects on plants? Does it directly target pathogens?
A: CMPA does not directly target pathogens like bacteria or fungi. Instead, it acts as a plant activator, triggering the plant's own defense mechanisms, specifically Systemic Acquired Resistance (SAR) [, , ]. This means that CMPA stimulates the plant's immune system to better defend itself against a broad spectrum of pathogens, rather than directly inhibiting the pathogens themselves.
Q2: What is the evidence that CMPA induces Systemic Acquired Resistance (SAR) in plants?
A2: Several lines of evidence point to CMPA's role as a SAR inducer:
- Disease resistance: CMPA application protects plants from various bacterial and fungal diseases, including rice blast (caused by Pyricularia oryzae), bacterial leaf blight in rice (caused by Xanthomonas oryzae pv. oryzae), and diseases in Arabidopsis thaliana caused by Pseudomonas syringae, Colletotrichum higginsianum, and Botrytis cinerea [, , , ]. Importantly, this protection occurs without CMPA showing any direct antimicrobial activity against these pathogens.
- Gene expression: CMPA treatment leads to the upregulation of SAR marker genes like PR1, PR2, and PR5 in Arabidopsis []. These genes are known to be involved in the plant's defense response.
- Salicylic acid pathway: CMPA's effects on disease resistance and gene expression are dependent on the salicylic acid (SA) signaling pathway, a crucial component of SAR [, ]. Studies in Arabidopsis mutants deficient in SA biosynthesis or perception show that CMPA's effects are abolished or diminished, indicating its reliance on this pathway.
Q3: How does the structure of CMPA relate to its activity as a SAR inducer? Are there any specific structural features crucial for its activity?
A3: While detailed structure-activity relationship (SAR) studies for CMPA as a plant activator are limited in the provided literature, some insights can be drawn:
- Pyrazole ring: The core pyrazole ring appears essential for activity [].
- Carboxylic acid group: The presence of a carboxyl group at the 5-position of the pyrazole ring is crucial for CMPA's anti-rice blast activity [].
- Halogen substitution: A halogen atom, specifically chlorine or bromine, at the 3-position enhances the activity []. This suggests that electronic effects and possibly interactions with a biological target are influenced by this substitution.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


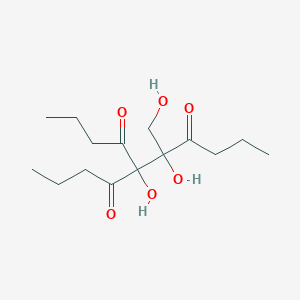

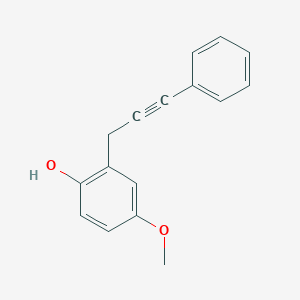
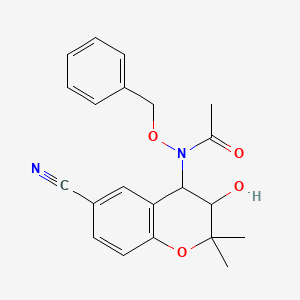
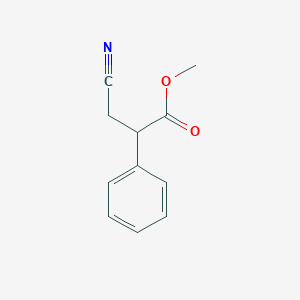
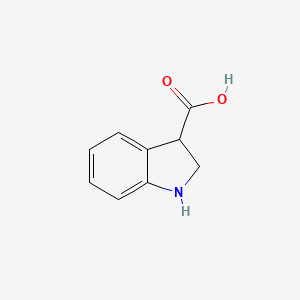
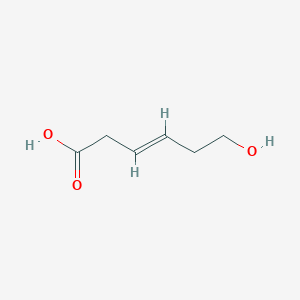


![7-[(4S)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-YL]heptanoic acid](/img/structure/B1258413.png)
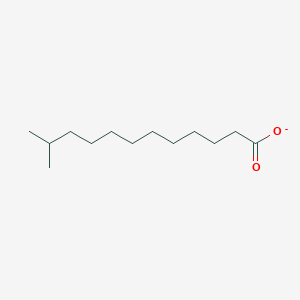
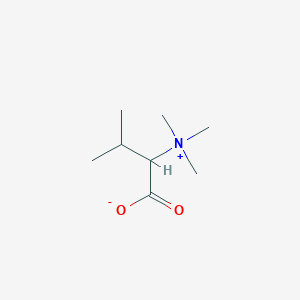
![17-[5-(Dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258420.png)
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)